molecular formula C12H18BrNO B7829459 N-(3-Bromo-4-methoxybenzyl)-N-ethylethanamine

N-(3-Bromo-4-methoxybenzyl)-N-ethylethanamine

Cat. No.: B7829459
M. Wt: 272.18 g/mol
InChI Key: YMLAYSOKHWWGHD-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-methoxybenzyl)-N-ethylethanamine is an organic compound characterized by a bromo and methoxy group on a benzene ring, which is further connected to an ethylamine group

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation: The compound can be synthesized by first brominating 4-methoxybenzyl chloride, followed by a reaction with ethylamine under controlled conditions.

  • Reductive Amination: Another method involves the reductive amination of 3-bromo-4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

  • Batch Processing: In an industrial setting, the compound is typically produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Chemistry: Some modern production methods utilize continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding nitro compound.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

  • Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as sodium iodide or potassium fluoride can be used for substitution reactions.

Major Products Formed:

  • Nitro Compound: Resulting from oxidation.

  • Hydrogenated Derivatives: Resulting from reduction.

  • Substituted Derivatives: Resulting from nucleophilic substitution.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive compounds. Medicine: Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes or receptors, leading to downstream biological effects. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Methoxybenzyl)-N-ethylethanamine: Lacks the bromo group.

  • N-(3-Bromo-4-hydroxybenzyl)-N-ethylethanamine: Lacks the methoxy group.

  • N-(3-Bromo-4-methoxybenzyl)-N-methylethanamine: Has a methyl group instead of an ethyl group.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-6-7-12(15-3)11(13)8-10/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLAYSOKHWWGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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